molecular formula C19H15ClFN3OS B2751564 2-(2-chloro-6-fluorophenyl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 2034557-79-2

2-(2-chloro-6-fluorophenyl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

Cat. No. B2751564
CAS RN: 2034557-79-2
M. Wt: 387.86
InChI Key: FVQFRCDHIRNPIW-UHFFFAOYSA-N
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Description

“2-(2-chloro-6-fluorophenyl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide” is a compound that has been studied for its potential as a thrombin inhibitor . It has a molecular formula of C19H15ClFN3OS and a molecular weight of 387.86.


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a 2-chloro-6-fluorophenyl group, an imidazo[2,1-b]thiazol-6-yl group, and an acetamide group .

Scientific Research Applications

Antimicrobial Properties

The compound’s chemical structure suggests potential antimicrobial activity. Researchers have investigated its effectiveness against bacteria, fungi, and other microorganisms. Preliminary studies indicate that it may inhibit the growth of certain pathogens, making it a candidate for novel antimicrobial agents .

Agrochemical Applications

Fungicidal Activity:

2-(2-chloro-6-fluorophenyl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide: has been explored as a fungicide in agriculture. Its ability to suppress fungal growth could contribute to crop protection and disease management .

Computational Chemistry

Molecular Docking Studies: Computational simulations, such as molecular docking, explore how the compound interacts with specific protein targets. Researchers use these studies to predict binding affinities and understand its mode of action.

Mechanism of Action

This compound has been studied as a potent thrombin inhibitor . Thrombin is a key enzyme in the coagulation cascade, which is responsible for blood clotting. By inhibiting thrombin, this compound could potentially prevent or treat conditions related to blood clots .

Future Directions

The future research directions for this compound could involve further exploration of its potential as a thrombin inhibitor, as well as investigation into other potential therapeutic applications. Additionally, more research could be done to fully elucidate its physical and chemical properties, as well as its safety profile .

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3OS/c20-14-5-3-6-15(21)13(14)10-18(25)22-16-7-2-1-4-12(16)17-11-24-8-9-26-19(24)23-17/h1-7,11H,8-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQFRCDHIRNPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-6-fluorophenyl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

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